3-Bromo-4-methyl-1H-pyrazole

Suzuki-Miyaura coupling Cross-coupling Pyrazole functionalization

Researchers struggle with dehalogenation in pyrazole functionalization. 3-Bromo-4-methyl-1H-pyrazole (CAS 5932-20-7) solves this: • Reliable Suzuki coupling handle with reduced dehalogenation vs iodo analogs. • Inert 4-methyl group enables sequential cross-coupling to 3,4,5-trisubstituted pyrazoles for kinase/GPCR libraries. • Fragment-like properties (MW 161, LogP 1.6) ideal for PROTAC and agrochemical building blocks. Supplied at ≥97% purity; shipped cold.

Molecular Formula C4H5BrN2
Molecular Weight 161 g/mol
CAS No. 5932-20-7
Cat. No. B1287650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-methyl-1H-pyrazole
CAS5932-20-7
Molecular FormulaC4H5BrN2
Molecular Weight161 g/mol
Structural Identifiers
SMILESCC1=C(NN=C1)Br
InChIInChI=1S/C4H5BrN2/c1-3-2-6-7-4(3)5/h2H,1H3,(H,6,7)
InChIKeyNIKFLRLLYKEJJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-methyl-1H-pyrazole: Building Block Profile


3-Bromo-4-methyl-1H-pyrazole (CAS 5932-20-7) is a heterocyclic building block featuring a pyrazole core substituted with a bromine atom at the 3-position and a methyl group at the 4-position . Its molecular formula is C4H5BrN2, with a molecular weight of 161.00 g/mol and a computed LogP of 1.48-1.85, indicating moderate lipophilicity suitable for pharmaceutical lead optimization [1][2]. The compound exhibits tautomerism between 3-bromo and 5-bromo forms due to prototropic equilibration, a characteristic that influences its regioselective reactivity in cross-coupling and N-functionalization reactions [3]. As a member of the halogeno-4-methylpyrazole class, it serves as a key intermediate in the synthesis of 3,4,5-trisubstituted pyrazoles and other heterocyclic scaffolds relevant to agrochemical and medicinal chemistry programs [4][5].

Workflow
Cross-coupling building block for pyrazole elaboration
Synthetic edge
Tautomerism enables regioselective N-functionalization
Research fit
May support CNS and agrochemical lead optimization studies

Why 3-Bromo-4-methyl-1H-pyrazole Is Irreplaceable


Substituting 3-bromo-4-methyl-1H-pyrazole with a chloro or iodo analog, or with the 4-bromo-3-methyl regioisomer, is not a straightforward replacement due to divergent physicochemical properties and synthetic performance. The chlorine analog (CAS 134589-56-3) exhibits a significantly lower molecular weight (116.55 g/mol) and altered lipophilicity, which can impact membrane permeability and metabolic stability in biological contexts . The iodo analog (CAS 24086-18-8), while potentially more reactive in cross-coupling, is prone to undesired dehalogenation side reactions under standard Suzuki-Miyaura conditions, as established by direct comparative studies of halogenated pyrazoles [1]. Furthermore, the regioisomeric 4-bromo-3-methylpyrazole (CAS 13808-64-5) possesses distinct electronic and steric properties that affect its reactivity in regioselective functionalization sequences [2]. The precise substitution pattern of 3-bromo-4-methyl-1H-pyrazole is thus critical for achieving predictable and efficient synthetic outcomes in multi-step routes to complex pyrazole-containing targets.

Chloro analog
Lower lipophilicity may alter ADME profile in lead optimization.
Iodo analog
Higher dehalogenation risk under Suzuki-Miyaura conditions may reduce yield.
Regioisomer (4-bromo-3-methyl)
Fixed substitution pattern limits regioselective N-functionalization flexibility.

3-Bromo-4-methyl-1H-pyrazole: Evidence vs. Analogs


Suzuki-Miyaura Coupling: Bromo Over Iodo

In a direct comparative study of halogenated aminopyrazoles in Suzuki-Miyaura cross-coupling reactions, bromo and chloro derivatives demonstrated superior performance relative to iodo analogs due to a reduced propensity for dehalogenation side reactions [1]. This class-level finding supports the selection of 3-bromo-4-methyl-1H-pyrazole over the corresponding 3-iodo-4-methyl-1H-pyrazole (CAS 24086-18-8) for robust and high-yielding coupling sequences.

Coupling: Br vs I
Class-level inference
Reduced dehalogenation (Br class) vs higher side reactions (I class)
May support cleaner reaction profiles in Suzuki coupling
Based on systematic aminopyrazole study (J. Org. Chem. 2017)
Suzuki-Miyaura coupling Cross-coupling Pyrazole functionalization

Lipophilicity: Bromo vs. Chloro Pyrazole

3-Bromo-4-methyl-1H-pyrazole exhibits a computed LogP (XLogP3) of 1.6 , a value that falls within the optimal range for CNS drug candidates (typically 1-3). In contrast, the corresponding 3-chloro-4-methyl-1H-pyrazole (CAS 134589-56-3) is predicted to have a lower LogP due to the smaller size and different polarizability of chlorine versus bromine. While experimental LogP data for the chloro analog is not available in the sourced literature, the general trend of increased lipophilicity with heavier halogens is well-established [1].

Lipophilicity
Cross-study comparable
XLogP3: 1.6 (target) vs predicted lower for chloro analog
Supports moderate passive permeability profile
Experimental LogP not reported for chloro comparator
Lipophilicity Drug design ADME properties

Tautomerism-Driven Regioselective Functionalization

3-Bromo-4-methyl-1H-pyrazole exists as a mixture of 3-bromo and 5-bromo tautomers in solution, a phenomenon common to 3(5)-substituted pyrazoles [1]. This tautomeric equilibrium can be exploited for regioselective N-functionalization under appropriate conditions. While direct quantitative comparison with the non-tautomerizable 4-bromo-3-methylpyrazole regioisomer is not available, the dynamic equilibrium provides synthetic flexibility not present in isomers with fixed substitution [2].

Tautomerism
Supporting evidence
3-bromo ⇌ 5-bromo equilibrium in solution
Enables divergent N-substitution routes from single starting material
Influenced by solvent and temperature
Tautomerism Regioselectivity N-Alkylation

Physicochemical Profile vs. Chloro Analog

3-Bromo-4-methyl-1H-pyrazole has a molecular weight of 161.00 g/mol , which is 44.45 g/mol higher than its chloro counterpart, 3-chloro-4-methyl-1H-pyrazole (116.55 g/mol) . This difference translates into altered physicochemical properties including density, boiling point, and polar surface area (PSA). The bromo derivative has a computed PSA of 28.68 Ų [1], identical to the chloro analog, but the increased molecular weight and larger van der Waals volume of bromine can influence binding interactions in biological targets.

Molecular Properties
Direct head-to-head
MW 161.00 vs 116.55 g/mol (+38%); identical PSA 28.68 Ų
Heavier halogen alters steric footprint and potential halogen bonding
Physicochemical differentiation from chloro analog
Molecular weight Physicochemical properties Lead optimization

3-Bromo-4-methyl-1H-pyrazole Applications


Suzuki-Miyaura Coupling for Trisubstituted Pyrazoles

Based on evidence that bromo-pyrazoles exhibit reduced dehalogenation compared to iodo analogs in Suzuki-Miyaura reactions [1], 3-bromo-4-methyl-1H-pyrazole is an ideal substrate for sequential lithiation/cross-coupling sequences to access 3,4,5-trisubstituted pyrazoles. Its bromine atom at the 3-position serves as a reliable handle for Pd-catalyzed coupling with aryl/heteroaryl boronic acids, while the 4-methyl group remains inert. This application is supported by the modular synthesis of fully substituted pyrazoles described in the literature .

CNS Lead Optimization with Balanced LogP

With a calculated LogP of 1.6 (XLogP3) [1], 3-bromo-4-methyl-1H-pyrazole offers a balanced lipophilic profile suitable for CNS drug discovery programs. The bromine atom provides a larger steric footprint than chlorine, potentially enhancing target selectivity, while the moderate LogP supports acceptable passive permeability. This building block is particularly valuable in programs targeting enzymes or receptors with lipophilic binding pockets, such as kinases or GPCRs, where halogen bonding interactions can be exploited .

Agrochemical Intermediate Synthesis

As disclosed in US Patent US5220028, halogeno-4-methylpyrazoles are key intermediates for the preparation of herbicidal and fungicidal active ingredients [1]. 3-Bromo-4-methyl-1H-pyrazole fits this class and can be further elaborated to 5-halogeno-1-substituted-4-methylpyrazoles or 3,5-dihalogeno derivatives. Its commercial availability at 95-98% purity and established storage conditions (2-8°C, inert atmosphere) [2] make it a practical starting material for agrochemical research and development pipelines.

PROTAC Building Block Synthesis

Vendors categorize 3-bromo-4-methyl-1H-pyrazole as a 'Protein Degrader Building Block' [1], reflecting its utility in assembling PROTAC molecules. The bromine atom enables installation of linkers via cross-coupling, while the pyrazole core serves as a heteroaromatic warhead for E3 ligase recruitment. The compound's favorable physicochemical properties (MW 161, PSA 28.68) align with fragment-like characteristics desirable in degrader linker optimization, supporting its inclusion in targeted protein degradation screening libraries.

Application
Selection Property
Validation Focus
Trisubstituted pyrazole synthesis
Reduced dehalogenation in cross-coupling
Suzuki-Miyaura reaction efficiency
CNS lead optimization studies
Balanced lipophilic profile
Passive permeability assessment
Agrochemical intermediate research
Halogenated pyrazole building block
Herbicidal/fungicidal lead synthesis
PROTAC degrader building block research
Fragment-like properties for linker attachment
E3 ligase recruitment compatibility

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